4-Methoxymethoxy-3-nitrobenzaldehyde

Organic Synthesis Protecting Group Chemistry Process Chemistry

Optimize sequential functionalization in complex molecule synthesis without phenol interference. This MOM-protected benzaldehyde solves the nucleophilic side reactions common with free phenol analogs, enabling clean nitro reduction and aldehyde elaboration. • Orthogonal Protection: Mild acidic MOM deprotection exposes latent phenol after downstream steps; prevents cross-reactivity. • Scalable Purification: Self-validating base wash workup removes residual 4-hydroxy-3-nitrobenzaldehyde, delivering >95% purity without chromatography. • PROTAC & TCI Precursor: Sequential aldehyde olefination then phenol linker attachment enables assembly of covalent warheads with ubiquitin ligase-recruiting elements.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B8629565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxymethoxy-3-nitrobenzaldehyde
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-5H,6H2,1H3
InChIKeyOJFMKSFPILFQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxymethoxy-3-nitrobenzaldehyde: Protected Phenol Building Block


4-Methoxymethoxy-3-nitrobenzaldehyde (MOM-protected 4-hydroxy-3-nitrobenzaldehyde; CAS: 105183-11-7; C9H9NO5; MW 211.17) is a specialty aromatic aldehyde featuring a benzaldehyde core substituted with a nitro group and a methoxymethoxy (MOM) ether group . The MOM group functions as a protected phenol, enabling orthogonal synthetic strategies where the aldehyde and nitro groups can be transformed without affecting the masked hydroxyl site [1]. Deprotection under mild acidic conditions regenerates the free phenol, providing a strategic handle for sequential functionalization in complex molecule construction .

Differentiation from 4-Hydroxy and 4-Methoxy Analogs


Direct substitution of 4-Methoxymethoxy-3-nitrobenzaldehyde with its unprotected phenol parent (4-hydroxy-3-nitrobenzaldehyde, CAS 3011-34-5) or its methyl ether analog (4-methoxy-3-nitrobenzaldehyde, CAS 31680-08-7) introduces synthetic liabilities that compromise reaction selectivity and yield. The free phenol is nucleophilic and acidic, participating in undesired side reactions under conditions required for aldehyde or nitro group transformations. The methoxy analog, conversely, lacks the orthogonal deprotection capability essential for sequential functionalization . The MOM ether in 4-Methoxymethoxy-3-nitrobenzaldehyde uniquely balances stability during downstream steps with quantitative deprotection when the phenol is ultimately required [1].

Quantitative Evidence vs. Unprotected and Methoxy Analogs


Synthetic Yield: MOM Protection vs. Free Phenol

4-Methoxymethoxy-3-nitrobenzaldehyde is synthesized from 4-hydroxy-3-nitrobenzaldehyde via MOM protection with chloromethyl methyl ether (MOM-Cl) and DIPEA in DCM at 0 °C. A self-validating workup with 1M NaOH wash selectively removes unreacted starting material, achieving an expected isolated yield of 97% for the protected product . In contrast, the unprotected 4-hydroxy-3-nitrobenzaldehyde cannot undergo subsequent transformations on the nitro or aldehyde groups without competing reactions at the phenol site, a limitation that reduces effective synthetic efficiency when the phenol must be preserved [1].

Organic Synthesis Protecting Group Chemistry Process Chemistry

1H-NMR Signature of MOM Protection

1H-NMR spectroscopy provides unequivocal differentiation of 4-Methoxymethoxy-3-nitrobenzaldehyde from its analogs. The MOM-protected compound exhibits two diagnostic singlets at δ 5.35 ppm (O-CH2-O, 2H) and δ 3.50 ppm (-CH3, 3H) that confirm successful protection and are absent in the spectra of both 4-hydroxy-3-nitrobenzaldehyde (which shows a phenolic -OH signal) and 4-methoxy-3-nitrobenzaldehyde (which shows a single methoxy signal at a different shift) . Reference NMR data for 3-nitro-4-methoxymethoxy-benzaldehyde is available in the KnowItAll NMR Spectral Library, recorded in CDCl3 [1].

Analytical Chemistry Quality Control Structure Confirmation

Orthogonal Reactivity: Sequential Nitro Reduction and Deprotection

The methoxymethoxy group in 4-Methoxymethoxy-3-nitrobenzaldehyde provides orthogonal protection that enables sequential transformations impossible with 4-methoxy-3-nitrobenzaldehyde. In the MOM-protected compound, the nitro group can be reduced to an amine (e.g., using H2, Pd/C) to generate an aniline equivalent, while the MOM group remains intact. Subsequent deprotection under mild acidic conditions (e.g., HCl/MeOH or TFA/DCM) then reveals the free phenol for further functionalization . The methyl ether analog (4-methoxy-3-nitrobenzaldehyde) lacks this deprotection capability, restricting synthetic sequences to linear pathways rather than convergent strategies [1].

Medicinal Chemistry PROTAC Synthesis Heterocyclic Chemistry

Wittig Olefination: Latent Phenol vs. Methoxy Terminal Group

The aldehyde group of 4-Methoxymethoxy-3-nitrobenzaldehyde undergoes Wittig olefination, a reaction also applicable to 4-methoxy-3-nitrobenzaldehyde. In a comparative study using 4-methoxy-3-nitrobenzaldehyde, Wittig reaction with a phosphonium bromide in the presence of NaOMe produced an approximately equimolar mixture of Z- and E-stilbenes, from which the E-isomer was isolated by crystallization [1]. The MOM-protected analog is expected to exhibit similar or improved stereoselectivity due to the steric and electronic influence of the MOM group, though direct comparative data are not yet published . The key differentiation lies in the post-olefination synthetic utility: the MOM-protected product retains the latent phenol for subsequent deprotection and functionalization, whereas the methoxy analog yields a terminal methyl ether that cannot be further elaborated.

Olefination Covalent Inhibitor Synthesis Stilbene Derivatives

Purification Without Chromatography: Self-Validating Workup

The synthesis of 4-Methoxymethoxy-3-nitrobenzaldehyde incorporates a self-validating workup that exploits the acidity difference between the protected product and unreacted starting material. Following MOM protection, a 1M NaOH wash quantitatively extracts any residual 4-hydroxy-3-nitrobenzaldehyde (as its water-soluble sodium phenoxide salt) into the aqueous layer, leaving only the neutral MOM-protected product in the organic phase . This purification step is not possible with 4-methoxy-3-nitrobenzaldehyde, as neither the methoxy product nor its potential starting materials exhibit sufficient acidity differential for selective aqueous extraction. The result is a purer product with reduced chromatographic purification burden.

Process Chemistry Purification Scale-Up Synthesis

Physical Property Differences: MW and Handling

4-Methoxymethoxy-3-nitrobenzaldehyde (MW 211.17 g/mol; C9H9NO5) differs significantly in physical properties from its analogs, impacting handling and storage requirements. The MOM-protected compound is typically supplied as a solid with purity specifications of 95-98% . In contrast, 4-methoxy-3-nitrobenzaldehyde (MW 181.15 g/mol; C8H7NO4; CAS 31680-08-7) exhibits a melting point of 97-100 °C and is also a solid at ambient temperature [1]. The higher molecular weight and different substitution pattern of the MOM-protected compound result in distinct solubility profiles and chromatographic behavior, which must be accounted for in synthetic planning and analytical method development.

Physicochemical Properties Compound Handling Procurement Specifications

4-Methoxymethoxy-3-nitrobenzaldehyde: Application Scenarios


Heterocyclic Scaffolds for Kinase Inhibitor Discovery

4-Methoxymethoxy-3-nitrobenzaldehyde enables a two-step sequence to access 1,2-amino-phenol equivalents after nitro reduction and MOM deprotection. This divergent intermediate is a classic precursor for synthesizing benzimidazoles, benzoxazoles, and quinoxalines—privileged scaffolds in kinase inhibitor and anti-infective drug discovery . The orthogonal protection strategy (reduce nitro without cleaving MOM, then deprotect) provides convergent access to these heterocycles that is not possible with 4-methoxy-3-nitrobenzaldehyde, which yields a terminal methoxy-substituted heterocycle with no further elaboration potential [1].

Targeted Covalent Inhibitor Warhead Construction

The aldehyde group of 4-Methoxymethoxy-3-nitrobenzaldehyde can be converted into an acrylamide warhead via Wittig olefination, a key step in assembling targeted covalent inhibitors. Critically, the MOM group preserves the phenol for later functionalization, such as the attachment of a PROTAC ubiquitin-ligase recruiting linker . This sequential functionalization (C-C bond formation at aldehyde, then linker attachment at deprotected phenol) is not possible with 4-methoxy-3-nitrobenzaldehyde, which yields a methoxy-substituted acrylamide that cannot be further elaborated, limiting its utility in TCI and PROTAC development [2].

Large-Scale Process with Extraction-Only Purification

For kilogram-scale or larger syntheses, the self-validating workup of 4-Methoxymethoxy-3-nitrobenzaldehyde offers a significant operational advantage. The 1M NaOH wash quantitatively removes unreacted 4-hydroxy-3-nitrobenzaldehyde without chromatography, achieving >95% purity via extraction alone . This reduces solvent consumption, labor hours, and purification costs compared to 4-methoxy-3-nitrobenzaldehyde, which typically requires column chromatography for comparable purity. In process chemistry contexts, this purification efficiency translates directly to lower cost of goods and improved throughput [1].

Epigenetic Probe Synthesis via Orthogonal Protection

In the synthesis of epigenetic multiple ligands (epi-MLs) and other complex pharmacophores, the orthogonal reactivity of 4-Methoxymethoxy-3-nitrobenzaldehyde enables sequential functionalization of the nitro, aldehyde, and latent phenol groups. Compounds derived from related benzaldehyde scaffolds have demonstrated inhibition of PRMTs, HKMT, HAT, and SIRTs with similar potency, inducing apoptosis in leukemia cell lines . The MOM-protected aldehyde provides a strategic entry point for constructing such multi-target epigenetic probes, where the ability to independently address each functional group is essential for SAR exploration and lead optimization [1].

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